4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide
Description
Properties
IUPAC Name |
4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O2/c1-28(13-18(29)27-20(14-25)10-4-2-3-5-11-20)12-16-6-8-17(9-7-16)19(30)26-15-21(22,23)24/h6-9H,2-5,10-13,15H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWRKVYRWSKXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)NCC(F)(F)F)CC(=O)NC2(CCCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations:
Trifluoroethyl Group : Present in both the target compound and MK0974, this group enhances metabolic stability and hydrophobic interactions. MK0974’s use as a CGRP antagonist highlights the pharmacophoric importance of this substituent in neurological targets .
Cycloheptyl Cyan vs. Aromatic Substituents: The target’s 1-cyanocycloheptyl group distinguishes it from simpler fluorophenyl or chromenyl substituents in other benzamides. This cycloheptyl moiety may improve selectivity for targets requiring bulkier ligands, such as GPCRs or proteases.
Physicochemical Properties
- Solubility : The cyan group may introduce polarity, counterbalancing the lipophilic trifluoroethyl and cycloheptyl moieties.
Q & A
Q. Analytical Validation :
- HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 column) .
- NMR : Confirm structural integrity (e.g., ¹H NMR for methylamino protons at δ 2.8–3.2 ppm; ¹³C NMR for trifluoroethyl CF₃ signal at ~125 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₈F₃N₅O₂: 499.2) .
Basic Question: How can researchers ensure purity and stability during synthesis?
Answer:
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water mixtures) to isolate intermediates .
- Stability Considerations :
- Quality Control : Perform periodic TLC and HPLC checks during synthesis to detect side products (e.g., unreacted starting materials or oxidized byproducts) .
Advanced Question: How to optimize reaction conditions for improved yield in the final coupling step?
Answer:
Methodological Approach :
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus less polar options (THF, dichloromethane) to balance reactivity and solubility .
Catalyst Selection : Compare carbodiimide reagents (EDC vs. DCC) with coupling additives (e.g., DMAP or HOAt) to enhance efficiency .
Temperature Gradients : Conduct reactions at 0°C, 25°C, and 40°C to identify optimal kinetic vs. thermodynamic control .
Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and identify steric/electronic barriers in the benzamide coupling step .
Q. Example Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt in DMF | 72 | 98 |
| DCC/HOAt in THF | 65 | 95 |
| Room Temperature | 68 | 97 |
Advanced Question: How to resolve conflicting structural data between NMR and mass spectrometry?
Answer:
Stepwise Troubleshooting :
Verify Sample Integrity : Ensure no residual solvents (e.g., DMSO-d₆ in NMR) interfere with MS ionization .
Cross-Validate Peaks :
- NMR : Check for split signals indicating diastereomers or rotamers (common with methylamino and trifluoroethyl groups) .
- MS/MS Fragmentation : Compare observed fragments (e.g., loss of CF₃CH₂ group at m/z 376.1) with predicted patterns .
Supplementary Techniques :
- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹; benzamide C=O at ~1680 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguous stereochemistry if crystallizable .
Advanced Question: What strategies mitigate side reactions during methylation?
Answer:
Common Side Reactions :
- Over-alkylation of the methylamino group.
- Hydrolysis of the cyanocycloheptyl moiety under basic conditions.
Q. Mitigation Strategies :
Controlled Stoichiometry : Use a slight excess of methylating agent (1.1 eq) to minimize di-methylation .
Low-Temperature Reaction : Perform methylation at 0°C to slow competing hydrolysis .
Inert Atmosphere : Use argon/nitrogen to exclude moisture, critical for cyanogroup stability .
Advanced Question: How to assess bioactivity while addressing solubility challenges in in vitro assays?
Answer:
Bioactivity Protocol :
Solubility Enhancement :
- Use co-solvents (e.g., 5% DMSO in PBS) with sonication for 30 minutes .
- Prepare stock solutions at 10 mM in DMSO, then dilute in assay buffer .
Target Screening :
- Enzyme Assays : Test inhibition of kinases or proteases (common targets for benzamide derivatives) at 1–100 µM .
- Cell-Based Assays : Use HEK293 or HeLa cells with cytotoxicity controls (CC₅₀ via MTT assay) .
Data Interpretation : Normalize activity to solubility limits (e.g., IC₅₀ adjusted for 80% bioavailable fraction) .
Advanced Question: How to design analogues to probe structure-activity relationships (SAR)?
Answer:
SAR Design Framework :
Core Modifications :
- Replace trifluoroethyl with other electron-withdrawing groups (e.g., pentafluorophenyl) .
- Vary cycloheptyl ring size (e.g., cyclopentyl vs. cyclohexyl) to assess steric effects .
Functional Group Swapping :
- Substitute cyanogroup with nitro or ester to alter electronic properties .
Biological Testing :
Q. Example SAR Table :
| Analogue | R₁ | R₂ | IC₅₀ (nM) | logP |
|---|---|---|---|---|
| Parent | CF₃CH₂ | Cyanocycloheptyl | 50 | 3.2 |
| A1 | CF₃CF₂ | Cyanocycloheptyl | 45 | 3.5 |
| A2 | CF₃CH₂ | Nitrocyclopentyl | 120 | 2.8 |
Advanced Question: What computational tools predict metabolic stability of this compound?
Answer:
In Silico Workflow :
Metabolite Prediction : Use Schrödinger’s MetaSite or GLORYx to identify likely oxidation sites (e.g., methylamino or cycloheptyl groups) .
CYP450 Inhibition : Screen against CYP3A4/2D6 using MOE or AutoDock Vina to estimate Ki values .
Physicochemical Profiling : Calculate permeability (LogD), solubility (ALOGPS), and plasma protein binding (SwissADME) .
Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
